

Spectroscopic Data of 2-Propylmalonic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Propylmalonic acid

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This guide provides an in-depth analysis of the spectroscopic data for **2-propylmalonic acid** (CAS No. 616-62-6), a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but also on the rationale behind the spectral features, providing a deeper understanding of the molecule's structure and properties.

Introduction to 2-Propylmalonic Acid

2-Propylmalonic acid, also known as n-propylmalonic acid, belongs to the class of substituted dicarboxylic acids. Its structure, featuring a propyl group on the alpha-carbon of malonic acid, makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in various chemical transformations. This guide will delve into the key spectroscopic techniques used to elucidate the structure of **2-propylmalonic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2-propylmalonic acid**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-propylmalonic acid** provides information on the number of different types of protons and their neighboring environments. The experimental data presented here was obtained from a sample dissolved in deuterated methanol (CD_3OD).

Experimental Protocol for ^1H NMR Spectroscopy:

- **Sample Preparation:** A small amount of **2-propylmalonic acid** is dissolved in a deuterated solvent, such as methanol- d_4 (CD_3OD), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
- **Instrument Setup:** The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
- **Data Acquisition:** Standard pulse sequences are used to acquire the ^1H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

^1H NMR Data Summary:

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
a	3.14	Triplet (t)	7.5	1H	CH
b	1.66	Quartet (q)	7.7	2H	CH_2
c	1.22	Sextet	7.5	2H	CH_2
d	0.79	Triplet (t)	7.4	3H	CH_3

Interpretation of the ^1H NMR Spectrum:

The ^1H NMR spectrum of **2-propylmalonic acid** shows four distinct signals, consistent with its molecular structure.

- The triplet at 3.14 ppm corresponds to the single proton on the alpha-carbon (CH). It is split into a triplet by the two adjacent protons of the neighboring methylene group.
- The quartet at 1.66 ppm is assigned to the methylene protons (CH_2) adjacent to the methine proton. The signal is a quartet due to coupling with the three protons of the terminal methyl group.
- The sextet at 1.22 ppm represents the middle methylene group (CH_2) of the propyl chain. It is split by the adjacent methylene and methyl groups.
- The triplet at 0.79 ppm is characteristic of the terminal methyl group (CH_3) of the propyl chain, split by the adjacent methylene group.

The integration values of 1:2:2:3 for the respective signals further confirm the assignment of the protons in the molecule.

Molecular Structure of **2-Propylmalonic Acid** with ^1H NMR Assignments:

Caption: ^1H NMR assignments for **2-propylmalonic acid**.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol for ^{13}C NMR Spectroscopy:

The experimental protocol for ^{13}C NMR is similar to that of ^1H NMR, with the primary difference being the observation frequency and the pulse programs used, which are optimized for the ^{13}C nucleus. Decoupling techniques are typically employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

¹³C NMR Data Summary:

Signal	Chemical Shift (δ , ppm)	Assignment
1	173.4	2 x COOH
2	52.9	CH
3	32.3	CH ₂
4	21.8	CH ₂
5	14.2	CH ₃

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum displays five signals, corresponding to the five distinct carbon environments in **2-propylmalonic acid**.

- The signal at 173.4 ppm is in the characteristic region for carboxylic acid carbons. The two carboxyl carbons are equivalent by symmetry and thus appear as a single peak.
- The peak at 52.9 ppm is assigned to the methine carbon (CH) at the alpha position.
- The signals at 32.3 ppm and 21.8 ppm correspond to the two methylene carbons (CH₂) in the propyl chain.
- The upfield signal at 14.2 ppm is characteristic of the terminal methyl carbon (CH₃).

Molecular Structure of **2-Propylmalonic Acid** with ¹³C NMR Assignments:

Caption: ¹³C NMR assignments for **2-propylmalonic acid**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While experimental IR data for **2-propylmalonic acid** is not readily available in public databases, its characteristic absorption bands can be predicted based on the functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300-2500	Broad, Strong	O-H stretch	Carboxylic Acid
2960-2850	Medium-Strong	C-H stretch	Alkyl (CH ₃ , CH ₂)
~1710	Strong	C=O stretch	Carboxylic Acid
~1465	Medium	C-H bend	Alkyl (CH ₂)
~1380	Medium	C-H bend	Alkyl (CH ₃)
~1250	Strong	C-O stretch	Carboxylic Acid
~920	Broad, Medium	O-H bend	Carboxylic Acid

Interpretation of the Predicted IR Spectrum:

- The most prominent feature in the IR spectrum of **2-propylmalonic acid** is expected to be a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
- A strong, sharp absorption peak around 1710 cm⁻¹ is anticipated for the C=O stretching of the carbonyl group in the carboxylic acid.
- The C-H stretching vibrations of the propyl group are expected to appear in the 2960-2850 cm⁻¹ region.
- The fingerprint region (below 1500 cm⁻¹) will contain a series of bands corresponding to C-H bending, C-O stretching, and O-H bending vibrations, which are collectively unique to the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
- **Ionization:** The molecules are ionized using a suitable technique. Electrospray ionization (ESI) is a soft ionization method commonly used for polar molecules like carboxylic acids, often resulting in the observation of the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

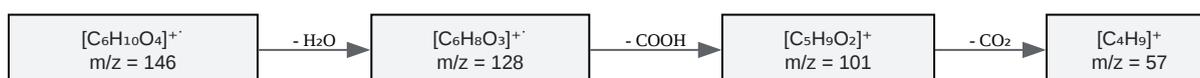
High-Resolution Mass Spectrometry (HRMS) Data:

- Calculated Monoisotopic Mass for $C_6H_{10}O_4$: 146.0579
- Observed Mass for $[M+H]^+$: 147.0727[1]

The observed mass of the protonated molecule is in excellent agreement with the calculated mass, confirming the elemental composition of **2-propylmalonic acid**.

Proposed Fragmentation Pathway:

A common fragmentation pathway for dicarboxylic acids in mass spectrometry is the loss of water (H_2O) and carbon dioxide (CO_2).



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Caption: A plausible fragmentation pathway for **2-propylmalonic acid**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of **2-propylmalonic acid**. The ^1H and ^{13}C NMR spectra unequivocally confirm the carbon-hydrogen framework of the molecule, while high-resolution mass spectrometry validates its elemental composition. Although experimental IR data is not readily available, the predicted spectrum, based on well-established correlations, serves as a useful reference for identifying the key functional groups. This compilation of spectroscopic information is an invaluable resource for scientists working with **2-propylmalonic acid**, ensuring its correct identification and facilitating its use in further research and development.

References

- Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. (2017). Scientific Research Publishing. [\[Link\]](#)

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Sources

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Phone: (601) 213-4426

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